molecular formula C14H14O2 B11889937 2-(Naphthalen-1-yl)-1,3-dioxane CAS No. 66671-26-9

2-(Naphthalen-1-yl)-1,3-dioxane

Cat. No.: B11889937
CAS No.: 66671-26-9
M. Wt: 214.26 g/mol
InChI Key: MRSKQUQYHTUWQW-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1,3-dioxane is an organic compound characterized by a naphthalene ring fused to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1,3-dioxane typically involves the cyclization of naphthalene derivatives with appropriate dioxane precursors. One common method includes the reaction of naphthalene-1-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,3-dioxane-2-one.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,3-dioxane-2-one, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

    1,3-Dioxane: A cyclic ether with a similar ring structure but without the naphthalene moiety.

    Naphthalene-1,3-dioxane-2-one: An oxidized derivative of 2-(Naphthalen-1-yl)-1,3-dioxane.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66671-26-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-naphthalen-1-yl-1,3-dioxane

InChI

InChI=1S/C14H14O2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2

InChI Key

MRSKQUQYHTUWQW-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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